REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([F:15])[CH:9]=1.N1C=CC=CC=1>C(Cl)Cl>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][C:2](=[O:3])[O:4][CH2:5][CH3:6])=[C:10]([F:15])[CH:9]=1
|
Name
|
|
Quantity
|
15.91 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
25.33 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
21.06 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 10° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction, it
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
washed with diluted hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, methylene chloride was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting crude crystals were crystallized from ethyl acetate-n-hexane (1:5 v/v)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC(OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |